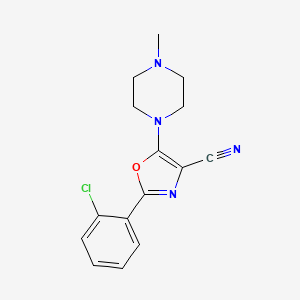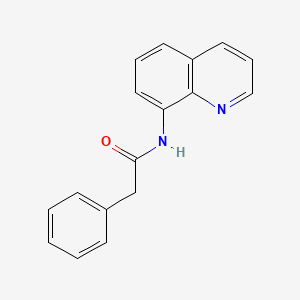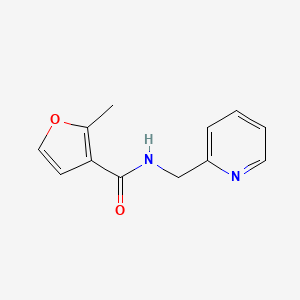
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile, also known as Olanzapine, is a widely used antipsychotic drug. It is primarily used to treat schizophrenia, bipolar disorder, and other mental illnesses. Olanzapine belongs to the class of drugs called atypical antipsychotics, which work by affecting the levels of certain chemicals in the brain.
Mecanismo De Acción
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile works by affecting the levels of certain chemicals in the brain, including dopamine, serotonin, and norepinephrine. It blocks the receptors for these chemicals, which helps to reduce the symptoms of mental illness. This compound also has an affinity for histamine and muscarinic receptors, which can cause side effects such as sedation and weight gain.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been found to increase the levels of certain neurotransmitters in the brain, including dopamine and serotonin. This compound has also been shown to affect glucose metabolism and lipid metabolism, which can lead to weight gain and other metabolic side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has a number of advantages for use in lab experiments. It is a widely used and well-studied drug, which makes it a useful tool for studying the mechanisms of mental illness and the effects of antipsychotic drugs. However, this compound also has a number of limitations. It can cause significant side effects, including sedation and weight gain, which can affect the results of experiments. In addition, this compound can be difficult to administer in lab experiments due to its complex pharmacokinetics.
Direcciones Futuras
There are a number of future directions for research on 2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile. One area of interest is the development of new antipsychotic drugs that have fewer side effects than this compound. Another area of research is the study of the long-term effects of this compound on the brain and body. Finally, there is a need for further research on the use of this compound in the treatment of neurodegenerative disorders such as Alzheimer's disease.
Métodos De Síntesis
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile can be synthesized by a multi-step process starting from 2-chlorobenzoic acid. The first step involves the synthesis of 2-chloroacetophenone, which is then reacted with hydroxylamine to form 2-chloro-N-hydroxyacetophenone. This intermediate is then reacted with 4-methylpiperazine to form the piperazine derivative. The final step involves the reaction of the piperazine derivative with 2-chloro-4'-fluorobenzophenone to form this compound.
Aplicaciones Científicas De Investigación
2-(2-chlorophenyl)-5-(4-methyl-1-piperazinyl)-1,3-oxazole-4-carbonitrile has been extensively studied for its efficacy in treating various mental illnesses. It has been found to be effective in reducing symptoms of schizophrenia, bipolar disorder, and other mental illnesses. This compound has also been studied in combination with other drugs for the treatment of depression and anxiety disorders. In addition, this compound has been studied for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-5-(4-methylpiperazin-1-yl)-1,3-oxazole-4-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15ClN4O/c1-19-6-8-20(9-7-19)15-13(10-17)18-14(21-15)11-4-2-3-5-12(11)16/h2-5H,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQGZERBUPPLUTO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(N=C(O2)C3=CC=CC=C3Cl)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(benzylamino)carbonothioyl]-4-methylbenzamide](/img/structure/B5733038.png)
![N,N-dimethyl-4-[3-(4-methyl-1-piperazinyl)-1-propen-1-yl]aniline](/img/structure/B5733044.png)
methanone](/img/structure/B5733058.png)
![2-chloro-N-[4-chloro-2-(trifluoromethyl)phenyl]benzamide](/img/structure/B5733062.png)



![N-cycloheptyl-2-[(5-methoxy-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B5733095.png)


![N-[5-(3-pyridinyl)-1,3,4-thiadiazol-2-yl]-2-furamide](/img/structure/B5733120.png)

